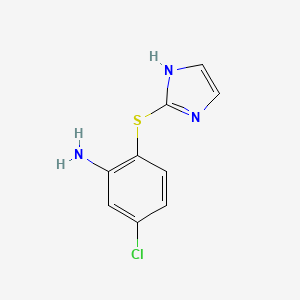
Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- is a compound that features a benzenamine core substituted with a chlorine atom and an imidazole ring. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- typically involves the formation of the imidazole ring followed by its attachment to the benzenamine core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them into amines or alcohols.
Substitution: The chlorine atom on the benzenamine core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution of the chlorine atom can yield various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenamine derivatives and imidazole-containing molecules, such as:
- Benzenamine, 4-chloro-2-(1H-imidazol-2-ylthio)
- Benzenamine, 5-bromo-2-(1H-imidazol-2-ylthio)
- Benzenamine, 5-chloro-2-(1H-pyrrol-2-ylthio)
Uniqueness
What sets Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom and the imidazole ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications .
Properties
CAS No. |
88251-69-8 |
|---|---|
Molecular Formula |
C9H8ClN3S |
Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-chloro-2-(1H-imidazol-2-ylsulfanyl)aniline |
InChI |
InChI=1S/C9H8ClN3S/c10-6-1-2-8(7(11)5-6)14-9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
KIQLYFPGUMYBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)SC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















